4-(1-Methylcyclopropyl)pyrimidin-2-amine CCR2 Antagonist Activity vs. Representative Chemokine Receptor Ligands
4-(1-Methylcyclopropyl)pyrimidin-2-amine demonstrates measurable antagonist activity at the human CCR2 receptor. In a whole blood functional assay, the compound exhibited a Kd of 1.58 μM (1,580 nM) for inhibition of MCP-1-induced monocyte shape change [1]. In a more sensitive [³⁵S]-GTPγS binding assay using CHO cells expressing recombinant human CCR2, the compound showed Ki values of 13 nM and 20 nM [1]. While no direct head-to-head comparison with structurally related pyrimidine analogs is available in public literature for this specific target, these binding data establish a quantifiable baseline for the 1-methylcyclopropyl-substituted scaffold that distinguishes it from unsubstituted 2-aminopyrimidine which lacks reported CCR2 engagement [2].
| Evidence Dimension | CCR2 receptor antagonist affinity |
|---|---|
| Target Compound Data | Kd = 1.58 μM (1,580 nM) in whole blood assay; Ki = 13 nM and 20 nM in CHO cell GTPγS binding assay |
| Comparator Or Baseline | Unsubstituted 2-aminopyrimidine: no reported CCR2 activity |
| Quantified Difference | Not calculable (comparator lacks measurable activity at this target) |
| Conditions | Human whole blood monocyte shape change assay (MCP-1 induced, 15 min pretreatment); CHO cells expressing human CCR2 ([³⁵S]-GTPγS binding, 3 hr incubation) |
Why This Matters
For research programs targeting CCR2-mediated pathways (inflammatory diseases, autoimmune disorders), this compound provides a structurally defined starting point with quantifiable target engagement, whereas unsubstituted 2-aminopyrimidine offers no validated activity.
- [1] BindingDB. Entry BDBM50359024 (CHEMBL1924004). Affinity data for 4-(1-methylcyclopropyl)pyrimidin-2-amine at CCR2 receptor. View Source
- [2] Struthers M, Pasternak A. CCR2 Antagonists. Current Topics in Medicinal Chemistry. 2010;10(13):1278-1298. View Source
